

# Preclinical Evaluation of AMG 925 in Leukemia: A Technical Guide

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## Compound of Interest

Compound Name: AMG 925

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## Introduction

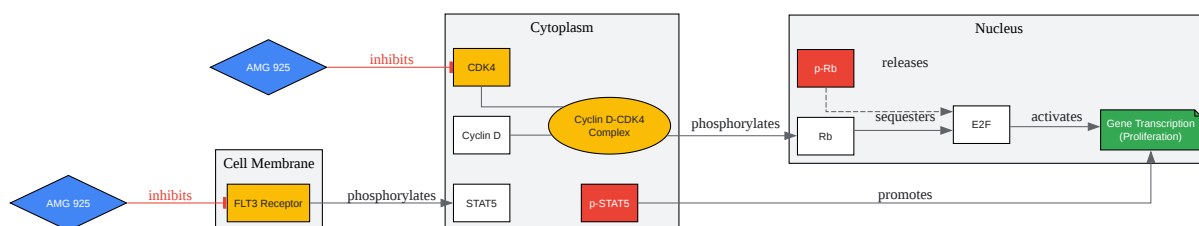
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.<sup>[1]</sup> A significant subset of AML cases, approximately 30%, harbor activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.<sup>[1][2]</sup> While targeted FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance.<sup>[1][3]</sup>

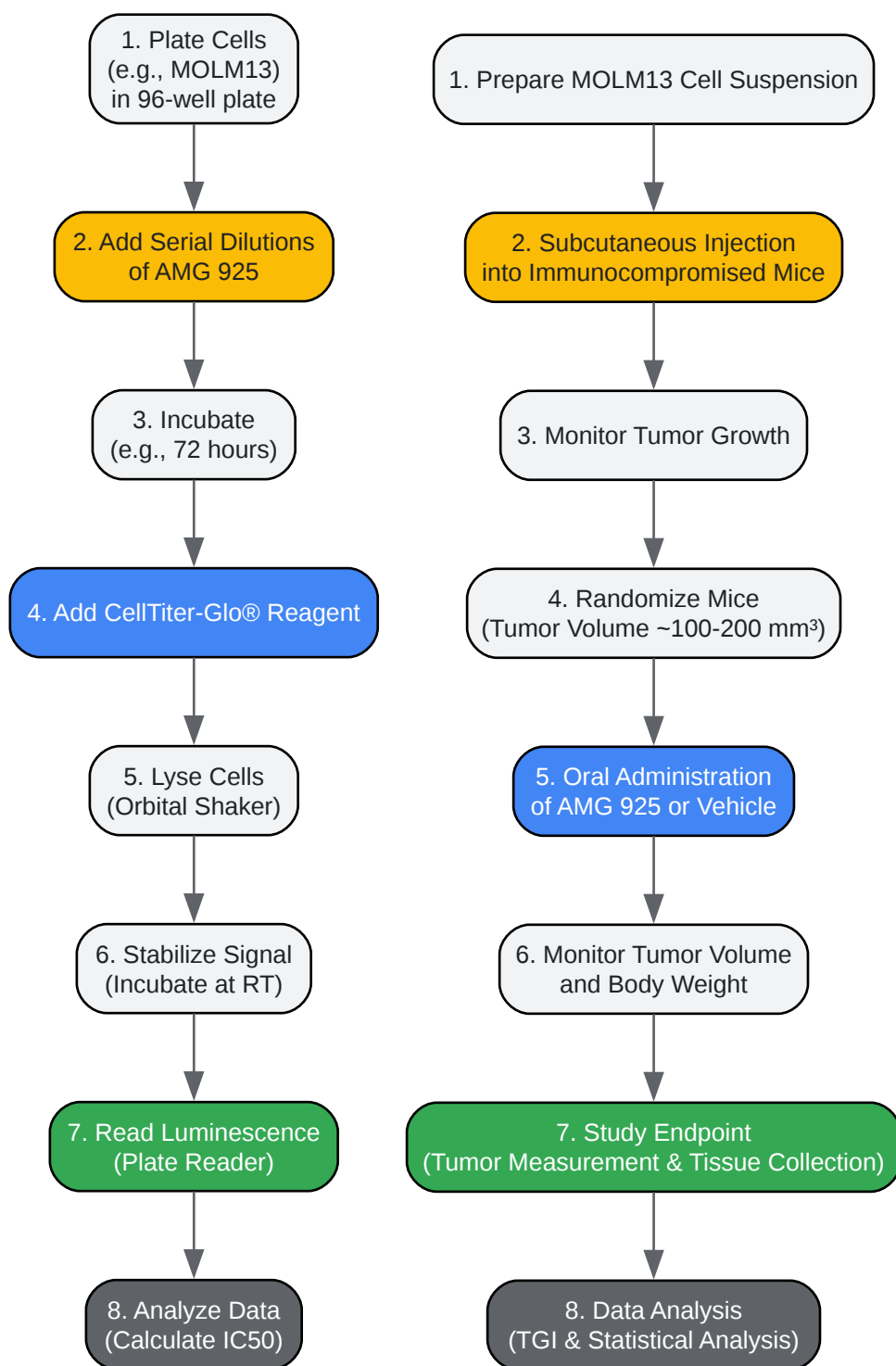
**AMG 925** is a potent and selective dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4), developed to address this challenge by simultaneously targeting key pathways involved in leukemic cell proliferation and survival.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of the preclinical evaluation of **AMG 925** in leukemia, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

## Mechanism of Action

**AMG 925** exerts its anti-leukemic effects through the dual inhibition of FLT3 and CDK4.<sup>[1]</sup> In FLT3-mutated AML cells, constitutively active FLT3 signaling drives cell proliferation and survival, largely through the STAT5 pathway.<sup>[1]</sup> By inhibiting FLT3, **AMG 925** blocks the phosphorylation of STAT5, thereby inhibiting this critical survival pathway.<sup>[1]</sup>

Simultaneously, **AMG 925** targets the cell cycle machinery by inhibiting CDK4.[1] CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1 phase of the cell cycle.[5] Inhibition of CDK4 by **AMG 925** prevents Rb phosphorylation, resulting in G1 cell cycle arrest.[2] This dual-targeting strategy is hypothesized to not only be effective in FLT3-mutated AML but also to potentially overcome or delay the emergence of resistance to single-agent FLT3 inhibitors.[4]





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